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Cat. No.: B13151834

Get Quote
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This technical guide details the application of 2-(2-Chloro-5-cyanophenyl)acetic acid (CAS:
1261849-84-6), a specialized pharmaceutical intermediate.

Technical Application Note: 2-(2-Chloro-5-
cyanophenyl)acetic Acid

Role: Bifunctional Scaffold for Heterocyclic APl Synthesis CAS No: 1261849-84-6 Molecular
Formula: CosHeCINO2 Molecular Weight: 195.60 g/mol

Part 1: Executive Summary & Strategic Utility

2-(2-Chloro-5-cyanophenyl)acetic acid is a high-value "orthogonally functionalized" building
block. Its strategic value in drug discovery lies in its unique substitution pattern:

o C1-Acetic Acid Moiety: A versatile handle for amide coupling, esterification, or
decarboxylative cross-coupling.

e C2-Chloride (Activated): Positioned para to the electron-withdrawing cyano group (C5), this
chloride is significantly activated for Nucleophilic Aromatic Substitution (SnAr), enabling
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metal-free coupling with amines, thiols, or alkoxides.

o C5-Nitrile: A robust "masked" functional group that can be retained as a pharmacophore
(common in NNRTIs and androgen receptor antagonists) or transformed later into an amide,
amine, or tetrazole.

Primary Applications:

o Precursor for Indole/Oxindole Scaffolds: Via SnAr displacement of the chloride followed by
intramolecular cyclization.

o Synthesis of CRTH2 Antagonists: The phenylacetic acid core is a recurring motif in
prostaglandin D2 receptor antagonists (e.g., Fevipiprant analogs).

o NNRTI Development: The 2-chloro-5-cyano substitution mimics the electronic profile
required for binding in the HIV-1 reverse transcriptase allosteric pocket (similar to Doravirine
or Lersivirine precursors).

Part 2: Chemical Profile & Handling
Physicochemical Properties
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Property Specification Critical Note

Color change to dark yellow
Appearance Off-white to pale yellow solid indicates oxidation or
hydrolysis of the nitrile.[1]

Sharp melting point is a key
Melting Point 172-176 °C (Predicted) purity indicator; broad range
suggests hydration.

Poorly soluble in water;
Solubility DMSO, Methanol, EtOAc requires pH adjustment (> pH
8) for aqueous dissolution.

Stronger acid than

phenylacetic acid due to the

pKa (Acid) ~3.8-4.2 ] ]
electron-withdrawing CN/CI
groups.
The nitrile is stable, but the
. ] N acetic acid moiety can
Stability Moisture Sensitive

decarboxylate under extreme
heat (>150°C).

Safety & Storage Protocol

e Hazard: Irritant (H315, H319). Potential for cyanide release under strong acidic hydrolysis
conditions.

o Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Desiccate to
prevent hydrolysis of the nitrile to the amide.

Part 3: Application Protocols
Protocol A: Quality Control & Characterization

Objective: Verify the integrity of the nitrile and acid groups before downstream synthesis.

Method: HPLC-UV/Vis
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um, 4.6 x 150 mm).
» Mobile Phase A: 0.1% Phosphoric Acid in Water.

o Mobile Phase B: Acetonitrile.[2]

» Gradient: 5% B to 95% B over 20 min.

e Detection: 220 nm (Amide/Acid) and 254 nm (Aromatic).

o Acceptance Criteria: Purity > 98.0% (Area %).

o Impurity Marker 1:2-(2-Chloro-5-carbamoylphenyl)acetic acid (Partial hydrolysis product;
elutes earlier).

o Impurity Marker 2:2-(2-Chloro-5-cyanophenyl)acetonitrile (Starting material; elutes later).

Protocol B: SnAr Functionalization (The "Activated
Core" Strategy)

Objective: Exploit the para-cyano activation to displace the C2-chloride with an amine, creating
a precursor for cyclization.

Reaction Overview: 2-(2-CI-5-CN-Ph)AcOH + R-NH2 - 2-(2-(R-amino)-5-CN-Ph)AcOH

Reagents:

Substrate: 2-(2-Chloro-5-cyanophenyl)acetic acid (1.0 eq)

Nucleophile: Aniline or Primary Alkyl Amine (1.2 eq)

Base: Diisopropylethylamine (DIPEA) (2.5 eq) or K2COs (3.0 eq)

Solvent: DMSO (anhydrous) or NMP.

Step-by-Step Methodology:
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e Preparation: Dissolve 10 mmol of the substrate in 15 mL of anhydrous DMSO under
Nitrogen.

e Activation: Add DIPEA (25 mmol) and stir for 10 minutes at Room Temperature (RT) to
deprotonate the carboxylic acid (forming the soluble carboxylate).

e Addition: Add the amine nucleophile (12 mmol) dropwise.
e Reaction: Heat the mixture to 100-120°C for 12—18 hours.

o Mechanism Note: The carboxylate anion prevents self-reaction but may reduce reactivity
slightly. If reaction is sluggish, protect the acid as a methyl ester first.

e Monitoring: Monitor by HPLC. The starting material (Cl-retention) will disappear, replaced by
the amino-product (shifted retention).

o Workup: Cool to RT. Pour into ice-cold 1M HCI (adjust pH to ~3). The product should
precipitate.

 Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.
Troubleshooting:

e Low Yield: If the SnAr is slow, use the Methyl Ester derivative instead of the free acid. The
ester is more electrophilic.

e Hydrolysis:[3][4] Avoid aqueous bases at high temperatures to prevent converting the nitrile
to an amide.

Protocol C: Cyclization to 5-Cyano-Oxindole

Objective: Convert the SnAr product into a pharmacologically active oxindole scaffold.
Reaction: 2-(2-(R-amino)-5-CN-Ph)AcOH - 1-R-5-cyanoindolin-2-one
Methodology:

» Activation: Dissolve the amino-acid intermediate (from Protocol B) in DCM.
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e Coupling Agent: Add EDC-HCI (1.2 eq) and HOBt (1.2 eq).

o Cyclization: Stir at RT for 6—12 hours. The intramolecular amine will attack the activated
ester, closing the ring.

e Result: Formation of a 1-substituted-5-cyanooxindole, a potent scaffold for kinase inhibitors.

Part 4: Visualizing the Workflow

The following diagram illustrates the strategic divergence possible with this intermediate.

Methyl Ester R-NH2, Heat
MeOH, H+ Derivative Cl Displacement) EDC/HOBt
. . 5-Cyano-Oxindole
/ Direct SuAT (Amide Bond Formation (Kinase Infibitor Scaffold)
2-(2-Chloro-5-cyanophenyl) L T n ) R ——
aceticacid ~ p_______ Hig emp) > n X . .
(CAS 1261849-84-6) | Tt TooTTTTTTTTo (2-Amino-5-cyano) Reductive Cyclization
5-Cyano-Indole

(via Reduction/Cyclization)

Figure 1: Divergent Synthesis Pathways using 2-(2-Chloro-5-cyanophenyl)acetic acid

Click to download full resolution via product page

Caption: Workflow showing the transformation of the starting material into high-value Oxindole
and Indole scaffolds via Nucleophilic Aromatic Substitution (SnAr).

Part 5: References

o Synthesis of Phenylacetic Acid Derivatives:
o Title: Preparation method of chlorinated phenylacetic acid.[2][5]
o Source: CN103232339A (Patent).
o URL:

e SnAr Reactivity of Chloro-Nitriles:
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o Title: Synthetic approaches and pharmaceutical applications of chloro-containing
molecules for drug discovery: A critical review.

o Source: European Journal of Medicinal Chemistry (2019).[6]

o URL:

» Related Scaffold Applications (CRTH2 & Indoles):

o Title: Discovery of Fevipiprant (QAWO039): A Potent, Selective, and Orally Available CRTH2
Antagonist.

o Source: ACS Medicinal Chemistry Letters (2016).

o URL:

¢ Product Identification:

o Title: 2-(2-Chloro-5-cyanophenyl)acetic acid (CAS 1261849-84-6) Product Page.

o Source: GuideChem.

o URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 5. 2-Chlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

e 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Using 2-(2-Chloro-5-cyanophenyl)acetic acid as a
pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13151834/docs#using-2-2-chloro-5-cyanophenyl-
acetic-acid-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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